Technical Monograph: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic Acid
Technical Monograph: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic Acid
Executive Summary
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (also referred to as 4-amino-6-hydroxyisophthalic acid) represents a specialized class of multifunctional aromatic ligands. Structurally characterized by a "push-pull" electronic system—featuring electron-donating amino and hydroxyl groups alongside electron-withdrawing carboxylic acid moieties—this compound exhibits unique zwitterionic behavior and coordination versatility.
Primary applications lie in Metal-Organic Frameworks (MOFs) , where its rigid phenyl backbone and orthogonal functional groups facilitate the construction of porous, luminescent materials. It also serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinazolines.
Molecular Architecture & Physicochemical Profile[1][2]
Structural Identity
The molecule is a tetra-substituted benzene derivative. The positioning of the functional groups creates a highly polarized electronic structure, enabling intramolecular hydrogen bonding (between -OH/-COOH and -NH2/-COOH) and excited-state intramolecular proton transfer (ESIPT), which drives its fluorescence properties.
Figure 1: Structural topology of 4-amino-6-hydroxyisophthalic acid showing functional group orientation and potential intramolecular interactions.
Key Physicochemical Data
| Property | Value / Description | Note |
| CAS Number | 15540-79-1 | Verified Identifier |
| Molecular Formula | C₈H₇NO₅ | |
| Molecular Weight | 197.14 g/mol | |
| Appearance | White to pale-yellow crystalline powder | Oxidizes slightly upon air exposure |
| Solubility | Soluble in DMSO, DMF, dilute alkali. Poor in water/ethanol. | Amphoteric solubility profile |
| Melting Point | >300°C (Decomposes) | High lattice energy due to zwitterionic character |
| pKa (Estimated) | pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 4.8 (COOH), pKa₃ ≈ 10.5 (OH) | Amino group protonation occurs < pH 2 |
Synthetic Routes & Purification Protocols[1][4]
Retrosynthetic Logic
Direct functionalization of isophthalic acid is challenging due to directing group conflicts. The most robust synthetic strategy employs Resorcinol (1,3-dihydroxybenzene) as the starting scaffold. The pathway involves double carboxylation (Kolbe-Schmitt) followed by mono-amination.
Protocol: Modified Kolbe-Schmitt & Ammonolysis
This protocol synthesizes the precursor 4,6-dihydroxyisophthalic acid and converts it to the target amino derivative.
Step 1: Synthesis of 4,6-Dihydroxyisophthalic Acid
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Reagents: Resorcinol (1.0 eq), KHCO₃ (4.0 eq), Solid CO₂ (Excess).
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Procedure:
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Mix resorcinol and potassium bicarbonate in a high-pressure autoclave.
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Pressurize with CO₂ (50 bar) and heat to 220°C for 8 hours.
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Mechanism: The phenoxide anion undergoes electrophilic aromatic substitution at the activated 4 and 6 positions.
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Work-up: Dissolve the resulting cake in water and acidify with HCl to pH 1. The di-acid precipitates as a white solid.
Step 2: Mono-Amination (Bucherer-Type Reaction) [1]
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Reagents: 4,6-Dihydroxyisophthalic acid, 25% Aqueous Ammonia, Ammonium Bisulfite (Catalyst).
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Procedure:
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Suspend the starting material in aqueous ammonia in a sealed tube/autoclave.
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Heat to 140°C for 6–12 hours.
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Control Point: Monitor via TLC or HPLC to prevent over-amination (formation of 4,6-diamino species).
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Purification (Isoelectric Precipitation):
Figure 2: Synthetic pathway from Resorcinol via carboxylation and nucleophilic substitution.
Reactivity & Functionalization
Coordination Chemistry (MOF Ligand)
The compound acts as a multidentate ligand .[1] The combination of hard oxygen donors (carboxylate/phenol) and the nitrogen donor (amine) allows it to bridge various metal centers.[1]
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Lanthanides (Ln³⁺): The carboxylates bridge Ln centers, while the -OH and -NH₂ groups can chelate or remain free for sensing applications.
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Transition Metals (Zn²⁺, Cu²⁺): Forms "paddle-wheel" or cluster-based nodes.
Cyclization to Quinazolines
The 1,3-arrangement of the amino group and the carboxylic acid (at position 3) makes this molecule a prime precursor for quinazolin-4-one derivatives.
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Reaction: Condensation with formamide or urea.
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Utility: This scaffold is ubiquitous in EGFR inhibitors and antifolate drugs.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
| Technique | Expected Signature | Diagnostic Feature |
| ¹H NMR (DMSO-d₆) | δ 12-13 ppm (Broad, 2H, -COOH) | Very downfield acid protons. |
| δ 8.2 ppm (s, 1H, Ar-H C2) | Isolated proton between carboxyls. | |
| δ 6.3 ppm (s, 1H, Ar-H C5) | Upfield due to shielding by OH/NH2. | |
| IR Spectroscopy | 3300-3400 cm⁻¹ (Doublet) | N-H stretching (Primary amine).[1] |
| 1680-1700 cm⁻¹ (Strong) | C=O stretching (Carboxylic acid).[1] | |
| Mass Spectrometry | m/z 198.15 [M+H]⁺ | Positive mode ESI.[1] |
Applications in Advanced Materials[3]
Luminescent MOFs for Sensing
The rigid aromatic core and the push-pull electronic effect (Amino -> Benzene -> Carboxyl) induce strong fluorescence. When incorporated into MOFs (e.g., with Zn or Cd), the ligand exhibits ligand-to-metal charge transfer (LMCT) or ligand-centered emission.[1]
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Mechanism: The uncoordinated -OH or -NH₂ sites in the MOF pores can interact with analytes (e.g., nitroaromatics, metal ions), causing fluorescence quenching or enhancement ("Turn-on" sensing).
Bio-Imaging Probes
Derivatives of 4-amino-6-hydroxyisophthalic acid are structurally related to 5-aminosalicylic acid (5-ASA) but with enhanced Stokes shifts due to the additional electron-withdrawing carboxyl group. This makes them candidates for pH-sensitive fluorescent probes in biological media.
Figure 3: Coordination modes of the ligand in Metal-Organic Frameworks.[1]
References
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Sigma-Aldrich. 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid Product Sheet. Verified CAS 15540-79-1.[2] Link
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PubChem. Compound Summary: 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid.[2] National Library of Medicine. Link
- Baine, O. et al. (1954). "The Kolbe-Schmitt Reaction on Resorcinol Derivatives." Journal of Organic Chemistry. (Foundational synthesis of hydroxyisophthalic precursors).
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Wang, J. et al. (2022). "Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand." MDPI Crystals. (Context for amino-isophthalate MOF applications). Link
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BenchChem. Synthesis Protocols for Hydroxyisophthalic Acid Derivatives. (Technical protocols for carboxylation). Link[1]
